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Introduction
GDC-0310 is a potent and selective small-molecule inhibitor of the voltage-gated sodium

channel NaV1.7.[1][2][3] This channel is a genetically validated target for the treatment of pain,

as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital

inability to experience most forms of pain.[4][5] GDC-0310 was developed by Genentech and

Xenon Pharmaceuticals as a potential non-opioid analgesic for a variety of pain states.[4][6][7]

This technical guide provides an in-depth overview of the preclinical data on GDC-0310,

including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic

profile.

Mechanism of Action
GDC-0310 is an acyl-sulfonamide that selectively binds to the NaV1.7 channel, a key player in

the transmission of pain signals.[2][3][5] By inhibiting this channel, GDC-0310 is designed to

reduce the excitability of nociceptive neurons, thereby dampening the propagation of pain

signals from the periphery to the central nervous system. Cryo-electron microscopy studies

have revealed that GDC-0310 engages the voltage-sensing domain 4 (VSD4) of the NaV1.7

channel in a unique binding mode, distinct from other classes of NaV1.7 inhibitors.[8] This

interaction traps the channel in a non-conducting state, effectively blocking the influx of sodium

ions that is necessary for the generation and propagation of action potentials in response to

noxious stimuli.
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Caption: GDC-0310 inhibits NaV1.7 activation, blocking pain signal propagation.

Quantitative Data
The preclinical development of GDC-0310 involved extensive in vitro and in vivo

characterization. The following tables summarize the key quantitative data for GDC-0310.

Table 1: In Vitro Potency and Selectivity of GDC-0310

Target Assay Type IC50 (nM)
Fold Selectivity vs.
hNaV1.7

hNaV1.7 Electrophysiology 0.6 -

hNaV1.1 Electrophysiology >30,000 >50,000

hNaV1.2 Electrophysiology >30,000 >50,000

hNaV1.3 Electrophysiology 1,900 3,167

hNaV1.4 Electrophysiology 1,200 2,000

hNaV1.5 Electrophysiology 1,500 2,500

hNaV1.6 Electrophysiology 330 550

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b11928786?utm_src=pdf-body
https://www.benchchem.com/product/b11928786?utm_src=pdf-body-img
https://www.benchchem.com/product/b11928786?utm_src=pdf-body
https://www.benchchem.com/product/b11928786?utm_src=pdf-body
https://www.benchchem.com/product/b11928786?utm_src=pdf-body
https://www.benchchem.com/product/b11928786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data compiled from publicly available sources.

Table 2: Pharmacokinetic Properties of GDC-0310

Species Route Dose t1/2 (h)

Rat IV 5 mg/kg 5

Dog IV 1 mg/kg 46

Cynomolgus Monkey IV 2 mg/kg 4.4

Data compiled from publicly available sources.[3]

Table 3: In Vivo Efficacy of GDC-0310

Animal Model Pain Type EC50 (µM)

Inherited Erythromelalgia (IEM)

Mouse Model
Neuropathic 1.1

Data compiled from publicly available sources.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following sections outline the key experimental protocols used in the evaluation of GDC-0310.

Electrophysiology Assays for NaV Channel Inhibition
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human NaV

channel subtypes (hNaV1.1-hNaV1.7) were used.

Method: Whole-cell patch-clamp electrophysiology was performed to measure the effect of

GDC-0310 on sodium currents.

Procedure:
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Cells were cultured to 70-90% confluency and harvested.

A glass micropipette with a tip diameter of 1-2 µm was used to form a high-resistance seal

with the cell membrane.

The membrane patch under the pipette was ruptured to gain electrical access to the cell

interior.

Voltage protocols were applied to elicit sodium currents in the absence and presence of

varying concentrations of GDC-0310.

The holding potential was typically set at a level where the channels are in a closed,

resting state. A depolarizing pulse was then applied to activate the channels.

The peak inward sodium current was measured at each GDC-0310 concentration.

IC50 values were calculated by fitting the concentration-response data to a four-parameter

logistic equation.

Inherited Erythromelalgia (IEM) Mouse Model
Animal Model: A knock-in mouse model expressing a gain-of-function mutation in the NaV1.7

channel, mimicking the human IEM condition, was used.

Method: The model assesses the ability of a compound to reverse the thermal hyperalgesia

characteristic of IEM.

Procedure:

Mice were acclimated to the testing environment.

A baseline thermal withdrawal latency was determined using a hot plate or radiant heat

source.

GDC-0310 or vehicle was administered, typically via oral gavage or intravenous injection.

At various time points after dosing, the thermal withdrawal latency was re-measured.
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A reduction in nociceptive events (e.g., paw licking, jumping) or an increase in withdrawal

latency was indicative of analgesic efficacy.

The effective concentration 50 (EC50) was calculated based on the dose-response

relationship.
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Caption: Preclinical workflow for GDC-0310 development.

Clinical Development and Current Status
GDC-0310 advanced to Phase 1 clinical trials to assess its safety, tolerability, and

pharmacokinetics in healthy volunteers (NCT02742779).[2][7][9] The study was a randomized,

single and multiple ascending dose, placebo-controlled, double-blind trial.[2] However, the

development of GDC-0310 was subsequently discontinued, and it no longer appears in

Genentech's pipeline.[7][9] The reasons for the discontinuation have not been publicly

disclosed.

Conclusion
GDC-0310 is a well-characterized, potent, and selective NaV1.7 inhibitor that demonstrated

efficacy in a preclinical model of neuropathic pain. The extensive preclinical data package

highlights its potential as a non-opioid analgesic. However, its discontinuation after Phase 1

trials underscores the challenges in translating preclinical findings for NaV1.7 inhibitors into

clinically effective and safe therapeutics for pain. Further research is needed to understand the

hurdles in the clinical development of this drug class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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